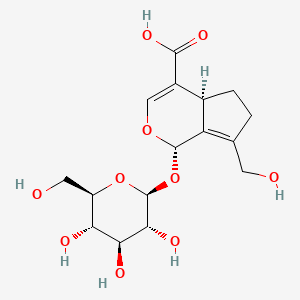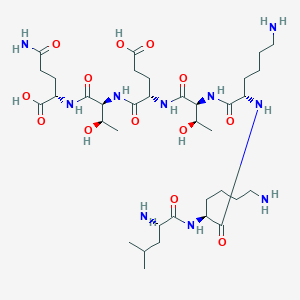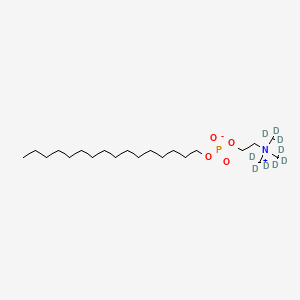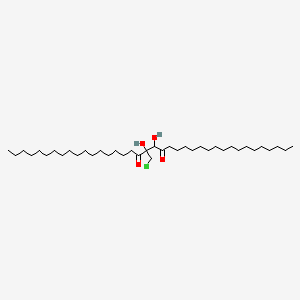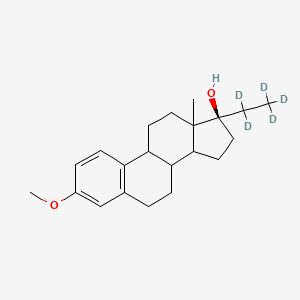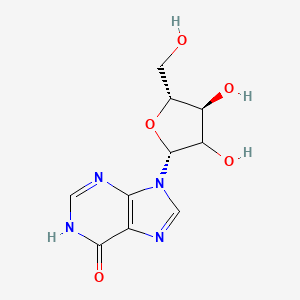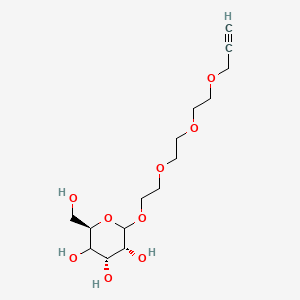
beta-Glc-TEG-Alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Glc-TEG-Alkyne: is a compound that combines the properties of a carbohydrate with a terminal alkyne group. This unique structure allows it to be used in various biochemical applications, particularly in click chemistry reactions. The compound is often utilized in glycosylation studies, protein modification, labeling, and detection in glycobiology and biotechnology research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Glc-TEG-Alkyne involves the attachment of a terminal alkyne group to a carbohydrate molecule. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate are protected using suitable protecting groups.
Introduction of the Alkyne Group: The protected carbohydrate is then reacted with an alkyne-containing reagent under specific conditions to introduce the alkyne group.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle large-scale chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Click Chemistry Reactions: beta-Glc-TEG-Alkyne is primarily used in click chemistry reactions, where it reacts with azide-containing compounds to form stable triazole linkages
Substitution Reactions: The alkyne group can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Used in substitution reactions to replace the alkyne group with other functional groups.
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Substituted Carbohydrates: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Glycosylation Studies: Used to study the glycosylation of proteins and other biomolecules.
Protein Modification: Utilized in the modification of proteins for various biochemical applications.
Biology:
Labeling and Detection: Used in labeling and detection of biomolecules in glycobiology research.
Medicine:
Disease Research: Employed in the research of diseases such as cancer and diabetes.
Industry:
Mecanismo De Acción
Mechanism: beta-Glc-TEG-Alkyne exerts its effects through its terminal alkyne group, which allows it to participate in click chemistry reactions. The alkyne group reacts with azide-containing compounds to form stable triazole linkages, facilitating the labeling and modification of biomolecules .
Molecular Targets and Pathways:
Azide-Containing Compounds: The primary molecular targets for this compound in click chemistry reactions.
Triazole Formation Pathway: The pathway involved in the formation of triazole linkages during click chemistry reactions.
Comparación Con Compuestos Similares
beta-GlcNAc-TEG-Alkyne: Similar in structure but contains an N-acetylglucosamine moiety instead of a glucose moiety.
Other Alkyne-Containing Carbohydrates: Compounds with similar alkyne groups but different carbohydrate backbones.
Uniqueness: beta-Glc-TEG-Alkyne is unique due to its combination of a carbohydrate backbone with a terminal alkyne group, allowing it to participate in click chemistry reactions and be used in a wide range of biochemical applications .
Propiedades
Fórmula molecular |
C15H26O9 |
|---|---|
Peso molecular |
350.36 g/mol |
Nombre IUPAC |
(2R,4R,5R)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O9/c1-2-3-20-4-5-21-6-7-22-8-9-23-15-14(19)13(18)12(17)11(10-16)24-15/h1,11-19H,3-10H2/t11-,12?,13-,14-,15?/m1/s1 |
Clave InChI |
IXCVCNLRVJBMIS-HNBOJAAESA-N |
SMILES isomérico |
C#CCOCCOCCOCCOC1[C@@H]([C@@H](C([C@H](O1)CO)O)O)O |
SMILES canónico |
C#CCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


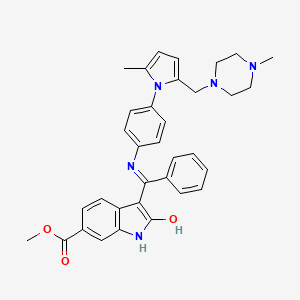
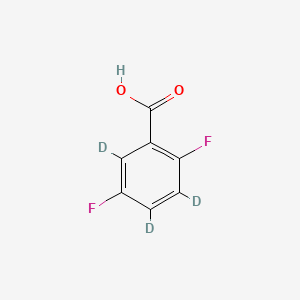
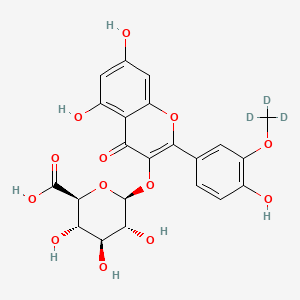
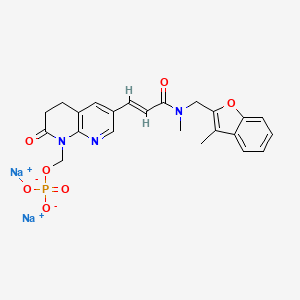
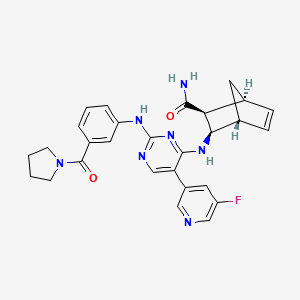
![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
